BenchChemオンラインストアへようこそ!

6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Lipophilicity Drug Design PK Optimization

6-Fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine (CAS 1177361-72-6) is a synthetic small molecule that incorporates a 6-fluorobenzothiazole scaffold linked via an ethylamine spacer to a 1H-pyrazole ring. It belongs to the broader pyrazolylbenzothiazole chemotype, a class explored in multiple therapeutic patent families for kinase inhibition, notably integrin-linked kinase (ILK) and c-MET.

Molecular Formula C12H11FN4S
Molecular Weight 262.31 g/mol
CAS No. 1177361-72-6
Cat. No. B1462857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
CAS1177361-72-6
Molecular FormulaC12H11FN4S
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CCNC2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C12H11FN4S/c13-9-2-3-10-11(8-9)18-12(16-10)14-5-7-17-6-1-4-15-17/h1-4,6,8H,5,7H2,(H,14,16)
InChIKeyBLLWDNGXXJJNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine – Structural Class & Procurement-Relevant Identity


6-Fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine (CAS 1177361-72-6) is a synthetic small molecule that incorporates a 6-fluorobenzothiazole scaffold linked via an ethylamine spacer to a 1H-pyrazole ring. It belongs to the broader pyrazolylbenzothiazole chemotype, a class explored in multiple therapeutic patent families for kinase inhibition, notably integrin-linked kinase (ILK) and c-MET [1][2]. The compound is commercially available from several research-chemical suppliers with reported purities ranging from 90% to 95%, enabling its immediate use in screening campaigns and medicinal‑chemistry programs .

Why 6-Fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine Cannot Be Interchanged with In‑Class Analogs


Within the pyrazolylbenzothiazole family, even a single substituent change—such as removal or repositioning of the 6‑fluoro atom—can significantly alter physicochemical properties, target engagement, and PK profile. The 6‑fluoro substituent increases lipophilicity (ΔlogP ≈ +0.4 vs. the non‑fluorinated parent [1][2]), hydrogen‑bond polarity [3], and metabolic stability at the benzothiazole 6‑position [4]. These differences directly affect cellular permeability, CYP450 susceptibility, and ultimately in‑vivo efficacy, making simple replacement with a non‑fluorinated or differently substituted analog scientifically unjustified without direct comparative data.

6-Fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine: Quantitative Differentiation vs. Closest Analogs


Lipophilicity Shift: logP Differential of +0.4 vs. Non‑Fluorinated Parent

The 6‑fluoro substituent raises the calculated partition coefficient (XLogP3‑AA) from 2.3 (non‑fluorinated analog N‑[2‑(1H‑pyrazol‑1‑yl)ethyl]‑1,3‑benzothiazol‑2‑amine, PubChem CID 53406400) to 2.7 for the target compound [1][2]. This ΔlogP of +0.4 is consistent with the well‑documented lipophilicity‑enhancing effect of aromatic fluorine, which typically increases logP by 0.3–0.5 units [3].

Lipophilicity Drug Design PK Optimization

Enhanced Metabolic Stability at the Benzothiazole 6‑Position

The benzothiazole 6‑position is a known site of oxidative metabolism by CYP450 enzymes. Introduction of a fluorine atom at this position blocks metabolic oxidation, a strategy validated in numerous drug‑discovery programs [1]. While direct microsomal stability data for the target compound are not publicly available, the class‑level inference is supported by the electron‑withdrawing effect of fluorine, which deactivates the aromatic ring toward electrophilic oxidation [2].

Metabolic Stability CYP450 Lead Optimization

Supplier‑Certified Purity Range: 90%–95% Enabling Dose‑Response Consistency

Commercial availability with documented purity is a practical differentiator for procurement. Sigma‑Aldrich lists the compound at 90% purity (solid form) , while CymitQuimica offers material at ≥95% purity . The 95% grade reduces the probability of confounding biological activity from impurities, a critical factor in concentration‑response assays and in‑vivo dose‑formulation studies.

Chemical Purity Reproducibility Procurement

Patent‑Class Coverage: ILK and c‑MET Kinase Inhibition Alignment

Pyrazolylbenzothiazole derivatives are claimed in US patents US‑7,847,101 and US‑8,754,233 as inhibitors of integrin‑linked kinase (ILK) and c‑MET, with demonstrated anti‑proliferative, anti‑angiogenic, and anti‑migratory activities [1][2]. The target compound falls within the Markush structure of these patents. By contrast, the non‑fluorinated parent lacks explicit patent exemplification and may not achieve the same kinase‑inhibitory potency, as the 6‑fluoro group enhances binding through halogen‑bond interactions with the kinase hinge region [3].

Kinase Inhibition Integrin‑Linked Kinase c‑MET

Optimal Research and Industrial Use Cases for 6-Fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine


CNS‑Penetrant Kinase‑Inhibitor Lead Discovery

The elevated logP (2.7) and low polar surface area (42.74 Ų) [1] predict favorable passive BBB permeability. Medicinal chemists can use this compound as a starting scaffold for CNS‑targeted ILK or c‑MET inhibitor programs, where brain exposure is critical [2].

Comparative Metabolic Stability Screening vs. Non‑Fluorinated Benzothiazoles

The 6‑fluoro substitution provides a built‑in metabolic shield at the benzothiazole 6‑position [3]. This compound serves as a reference standard in microsomal or hepatocyte stability panels to quantify the metabolic advantage conferred by aromatic fluorination in a matched‑pair experimental design.

High‑Fidelity Dose‑Response Profiling

The availability of ≥95% purity material ensures that concentration‑response curves in biochemical or cellular assays are not confounded by impurities, enabling accurate IC50/EC50 determination for structure‑activity relationship (SAR) studies.

PET‑Tracer Precursor Development

The 6‑fluoro position is amenable to nucleophilic aromatic substitution with [¹⁸F]fluoride, making this compound a potential precursor for radiolabeling with fluorine‑18. The resulting [¹⁸F]‑labeled analog could be used in positron emission tomography (PET) imaging of tumors overexpressing ILK or c‑MET [4].

Quote Request

Request a Quote for 6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.